molecular formula C23H20N4S B3826145 N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE

N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE

Cat. No.: B3826145
M. Wt: 384.5 g/mol
InChI Key: WLPHDQKRYMMEAG-LFVJCYFKSA-N
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Description

N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and multiple aromatic rings

Safety and Hazards

The compound “4-[methyl(phenyl)amino]benzaldehyde” has been classified with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE typically involves the condensation of N-methyl-N-phenyl-4-formylaniline with 2-(4-phenyl-1,3-thiazol-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE involves its interaction with cellular components:

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE: is compared with other thiazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct electronic properties and biological activities. Its ability to form stable hydrazone linkages and interact with various biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-27(20-10-6-3-7-11-20)21-14-12-18(13-15-21)16-24-26-23-25-22(17-28-23)19-8-4-2-5-9-19/h2-17H,1H3,(H,25,26)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPHDQKRYMMEAG-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE
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N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE
Reactant of Route 3
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N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE
Reactant of Route 4
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N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE
Reactant of Route 5
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N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE
Reactant of Route 6
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N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE

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